molecular formula C23H22O4 B168837 Methyl 2,4-Bis(benzyloxy)phenylacetate CAS No. 151255-80-0

Methyl 2,4-Bis(benzyloxy)phenylacetate

Cat. No. B168837
CAS RN: 151255-80-0
M. Wt: 362.4 g/mol
InChI Key: UOBIGGKEPSUENK-UHFFFAOYSA-N
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Description

“Methyl 2,4-Bis(benzyloxy)phenylacetate” is a chemical compound with the molecular formula C23H22O4 . It is used for research and development purposes .


Molecular Structure Analysis

The molecular structure of “Methyl 2,4-Bis(benzyloxy)phenylacetate” is represented by the formula C23H22O4 . For a more detailed understanding of its structure, it would be beneficial to refer to a 3D molecular model or a detailed structural diagram.


Physical And Chemical Properties Analysis

“Methyl 2,4-Bis(benzyloxy)phenylacetate” has a molecular weight of 362.42 . Additional physical and chemical properties such as melting point, boiling point, and solubility would typically be found on a material safety data sheet or similar resource .

Scientific Research Applications

Synthesis and Chemical Properties

Methyl 2,4-Bis(benzyloxy)phenylacetate plays a crucial role in the synthesis of highly functionalized organic compounds. For instance, it is involved in the efficient synthesis of 5-oxo-4,5-dihydro-1H-pyrroles and 5-oxo-2,5-dihydro-1H-pyrroles derivatives through reactions with triphenylphosphine and dialkyl acetylenedicarboxylates, showcasing its versatility in organic synthesis (Souldozi, Dadrass, & Ranjdost, 2010). Additionally, its reactivity with t-BuLi/chiral bis(oxazoline) complex, followed by carboxylation, demonstrates its potential in asymmetric synthesis, providing high enantiomeric excess (ee) of α-methoxy phenylacetic acid, a valuable intermediate in various synthetic routes (Komine, Wang, Tomooka, & Nakai, 1999).

Material Science and Photophysical Properties

The compound's derivatives have been explored for their electronic and photophysical properties, particularly in the context of fluorescence bioimaging and electro-optic applications. For example, neutral and charged two-photon absorbing squaraines derivatives, synthesized from similar molecular backbones, exhibit significant potential as fluorescent probes for bioimaging due to their photophysical properties, as demonstrated in studies involving HeLa cells (Chang et al., 2019). Furthermore, novel polyurethanes containing 2,4-dioxybenzylidenecyanoacetate groups, derived from related chemical structures, have been investigated for their NLO-chromophore properties, showing promise for electro-optic applications due to their solubility, thermal stability, and second-harmonic generation (SHG) coefficients (Lee, Park, Lee, & Rhee, 2002).

Pharmaceutical Research

In the pharmaceutical domain, derivatives of Methyl 2,4-Bis(benzyloxy)phenylacetate have been synthesized and evaluated for their potential as antiarrhythmic agents. Specifically, mono- and bis(aminomethyl)phenylacetic acid esters, related to this compound, have been assessed for their antiarrhythmic efficacy and pharmacokinetic profiles, highlighting the compound's relevance in the development of cardiovascular drugs (Chorvat et al., 1993).

Mechanism of Action

Mode of Action

It is known that benzylic compounds can undergo reactions at the benzylic position, such as free radical bromination and nucleophilic substitution . These reactions could potentially alter the structure and function of the compound’s targets.

Biochemical Pathways

The biochemical pathways affected by Methyl 2,4-Bis(benzyloxy)phenylacetate are currently unknown

Pharmacokinetics

It is known that the compound is soluble in dmso and corn oil , which could potentially affect its bioavailability.

Action Environment

Environmental factors can influence the action, efficacy, and stability of Methyl 2,4-Bis(benzyloxy)phenylacetate . For example, the compound is hygroscopic , meaning it absorbs moisture from the environment, which could potentially affect its stability and efficacy. Additionally, the compound is water-soluble , which could influence its distribution in aquatic environments.

properties

IUPAC Name

methyl 2-[2,4-bis(phenylmethoxy)phenyl]acetate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H22O4/c1-25-23(24)14-20-12-13-21(26-16-18-8-4-2-5-9-18)15-22(20)27-17-19-10-6-3-7-11-19/h2-13,15H,14,16-17H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UOBIGGKEPSUENK-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)CC1=C(C=C(C=C1)OCC2=CC=CC=C2)OCC3=CC=CC=C3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H22O4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

362.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Methyl 2,4-Bis(benzyloxy)phenylacetate

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